

Application Notes: Chlorobutanol Hemihydrate in Injectable Formulations

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Chlorobutanol Hemihydrate

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Executive Summary Chlorobutanol hemihydrate ($C_4H_7Cl_3O$) is a well-established pharmaceutical excipient with dual functionality as a **broad-spectrum antimicrobial preservative** and a **stabilizing agent** [1] [2]. Its compatibility with a wide range of formulations and a proven safety profile underpin its demand, particularly in multi-dose sterile injectables and ophthalmic solutions where maintaining product sterility over the shelf life is paramount [3] [1]. These application notes detail its properties, functions, and practical use in injectable drug development.

Chemical and Functional Properties

Chlorobutanol hemihydrate is a colorless to white crystalline solid with a characteristic camphor-like odor [4] [5]. Its key functional properties are derived from its chemical structure as a halogenated tertiary alcohol.

- **Mechanism of Action as a Preservative:** It functions by **disrupting the lipid structure of microbial cell membranes**, increasing cell permeability and leading to cell lysis. It demonstrates efficacy against bacteria, fungi, and yeasts [2].
- **Mechanism of Stabilizing Action:** Beyond preservation, evidence suggests a direct **stabilizing effect on active pharmaceutical ingredients (APIs)**. A study on oxytocin revealed that chlorobutanol exhibited a remarkable stabilizing effect on the peptide under accelerated degradation conditions (40°C and 80°C), though the precise mechanism requires further investigation [6].

The following table summarizes its core physicochemical and functional characteristics:

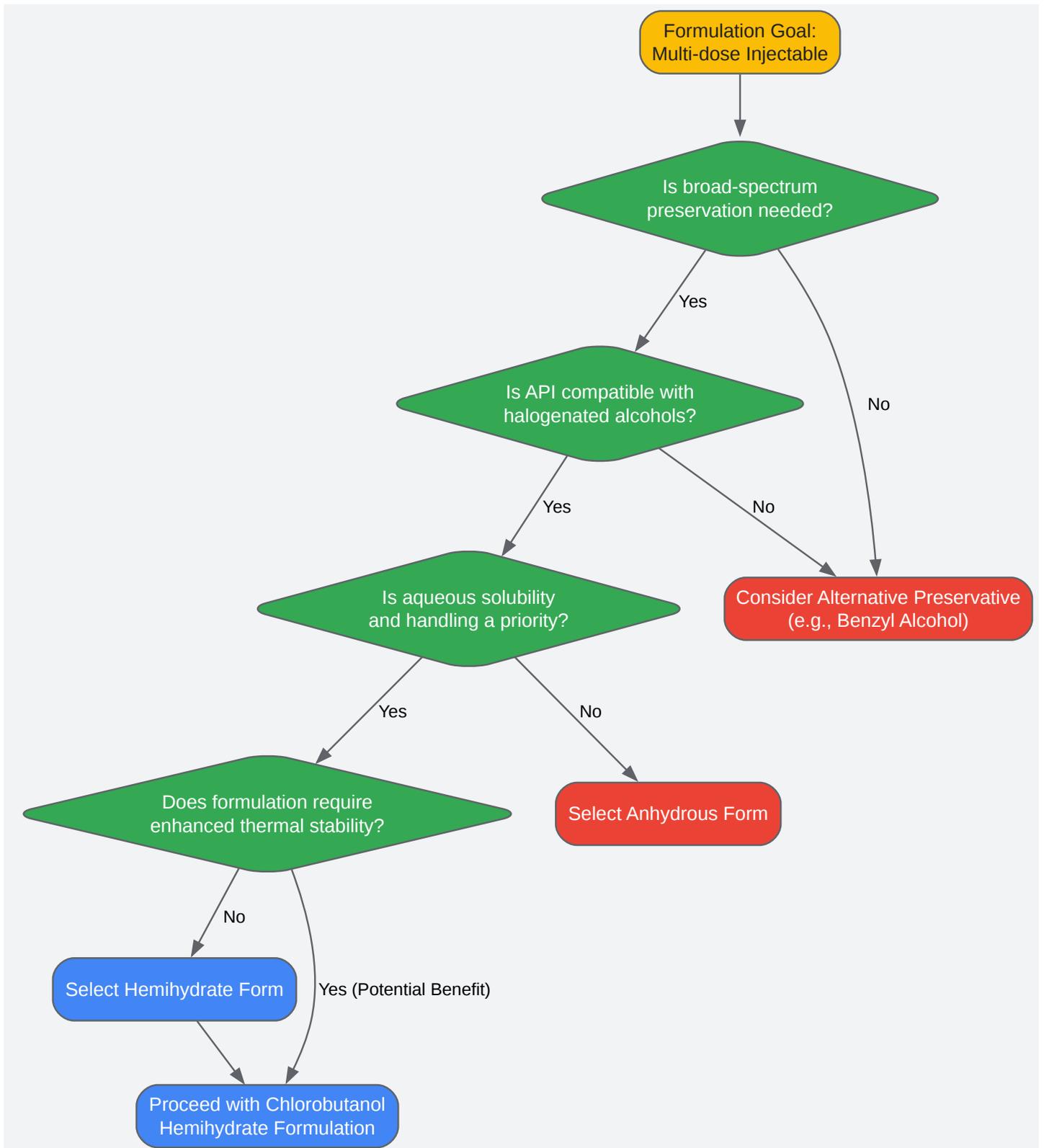
Property	Description / Value	Reference
Chemical Name	1,1,1-trichloro-2-methylpropan-2-ol hemihydrate	[4]
Molecular Weight	177.45 g/mol	[2]
Primary Function	Antimicrobial preservative, stabilizer	[1] [2]
Antimicrobial Spectrum	Broad-spectrum (bacteria, fungi, yeasts)	[1] [2]
Typical Use Concentration	0.5% (for preservation and long-term stabilization)	[2]
Solubility	Freely soluble in alcohol; soluble in water (hemihydrate form offers enhanced solubility in aqueous systems)	[1] [7]

Formulation Guidelines and Industry Use

Integrating **chlorobutanol hemihydrate** into an injectable formulation requires careful consideration of its interactions and optimal application scope.

- **Typical Use Cases:** It is extensively used in **multi-dose injectable solutions**, **ophthalmic preparations**, and **topical formulations** [3] [1]. The hemihydrate form is often preferred in aqueous systems due to its improved handling and dissolution characteristics during manufacturing [7].
- **Concentration and Compatibility:** The standard effective preservative concentration is **0.5%** [2]. It is crucial to verify API-excipient compatibility, as chlorobutanol can influence the physical and chemical stability of the drug product. For instance, it has been shown to **inhibit platelet aggregation *in vitro***, which may be a critical consideration for parenterals affecting coagulation [2].
- **Stability Considerations:** Formulators must account for its instability under physiological conditions and its long terminal elimination half-life of approximately **10.3 days** in humans following oral administration (data specific to injectables may vary) [2].

The diagram below illustrates the logical decision-making workflow for formulating with **chlorobutanol hemihydrate**.



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Regulatory and Safety Considerations

A thorough understanding of the regulatory landscape is essential for successful product development.

- **Safety Profile:** While generally safe at approved concentrations, chlorobutanol has potential **dose-dependent neurotoxicity** [1] [7]. It can also induce **conjunctival and corneal cell toxicity** in ophthalmic applications at concentrations as low as 0.1% [2].
- **Regulatory Scrutiny:** Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), have increased scrutiny on its use. The EMA has implemented **stricter concentration limits**, particularly for ophthalmic preparations, where it is often capped at **0.5%** [1] [7].
- **Competitive Landscape:** It faces competition from alternative preservatives like **benzyl alcohol, parabens, and phenoxyethanol**, which may offer different stability, toxicity, or cost profiles [1].

The table below outlines key challenges and recommended mitigation strategies for developers.

Challenge	Impact on Formulation	Mitigation Strategy
Neurotoxicity Concerns [1] [7]	Potential for CNS effects at higher doses; may limit use in sensitive populations.	Adhere to strict concentration limits (e.g., $\leq 0.5\%$); conduct robust safety profiling.
Regulatory Restrictions [1] [7]	Evolving limits on allowable concentrations may require reformulation.	Adopt a proactive regulatory strategy; engage with agencies early; consider developing lower-dose formulations.
Competition from Alternatives [1]	Pressure to justify use over substitutes like benzyl alcohol.	Leverage dual functionality (preservative + stabilizer); emphasize proven safety history where applicable.
Supply Chain Vulnerabilities [7]	Production relies on raw materials like chloroform; geographic concentration of manufacturers poses risk.	Qualify multiple API suppliers; invest in strategic stockpiling for critical products.

Experimental Protocols

This section provides a detailed methodology for assessing the key functional attributes of **chlorobutanol hemihydrate** in a parenteral formulation, specifically its **antimicrobial effectiveness** and its **stabilizing effect on an API**.

Protocol 1: Antimicrobial Effectiveness Testing (AET)

1. Objective To validate the efficacy of **chlorobutanol hemihydrate** as a preservative in a final drug product formulation by challenging it with specified microorganisms, as per compendial standards (e.g., USP <51>).

2. Materials

- Test formulation (with and without **chlorobutanol hemihydrate** as a control)
- Standardized microbial cultures: *Staphylococcus aureus* (ATCC 6538), *Pseudomonas aeruginosa* (ATCC 9027), *Escherichia coli* (ATCC 8739), *Candida albicans* (ATCC 10231), *Aspergillus brasiliensis* (ATCC 16404)
- Sterile culture media (Soybean-Casein Digest Broth, Fluid Sabouraud Dextrose Broth)
- Sterile saline solution
- Membrane filtration system or direct plating materials
- Incubators (20-25°C and 30-35°C)

3. Methodology

- 1. Inoculum Preparation:** Prepare separate suspensions of each test organism to achieve a concentration of approximately 10^8 CFU/mL.
- 2. Product Inoculation:** Aseptically inoculate separate containers of the test formulation (at target concentration, e.g., 0.5% chlorobutanol) with each microbial strain to a final concentration of 10^5 - 10^6 CFU/mL. Mix thoroughly.
- 3. Incubation and Sampling:** Store the inoculated products at 20-25°C. Withdraw samples (e.g., 1 mL) at specified time intervals: 0, 6, 24, 48 hours, 7, 14, and 28 days.
- 4. Viable Count Determination:** For each sample, perform a viable count by membrane filtration or plate count method to determine the number of surviving microorganisms. Neutralize the preservative effect during plating if necessary.
- 5. Control Testing:** Perform the same procedure on the formulation without preservative to confirm microbial growth.

4. Data Analysis Calculate the log reduction in the number of viable microorganisms for each strain at each time point. The formulation meets antimicrobial effectiveness criteria if it achieves specified log reductions (e.g., for USP, a 1-log reduction for bacteria at 24 hours, and a 3-log reduction at 14 days, with no increase thereafter).

Protocol 2: Accelerated Stability Study for API Stabilization

1. Objective To investigate the potential stabilizing effect of **chlorobutanol hemihydrate** on a model API (e.g., oxytocin) under accelerated stress conditions [6].

2. Materials

- Model API (e.g., Oxytocin)
- **Chlorobutanol hemihydrate**
- Appropriate buffer systems
- High-Performance Liquid Chromatography (HPLC) system with validated assay method
- Stability chambers (capable of maintaining 5°C, 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)
- Sterile glass vials and stoppers

3. Methodology

- 1. Formulation Preparation:** Prepare two sets of solutions: * **Formulation A:** API in buffer. * **Formulation B:** API in buffer with 0.5% w/v **chlorobutanol hemihydrate**.
- 2. Fill and Seal:** Aseptically fill the formulations into sterile vials and seal.
- 3. Storage:** Place vials in stability chambers at various conditions: 5°C (refrigerated control), 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH (accelerated) [6].
- 4. Sampling and Analysis:** Withdraw samples at time zero (T=0) and at predetermined intervals (e.g., 1, 2, 3, and 6 months). Analyze samples for: * **Assay:** HPLC analysis to determine the percentage of intact API remaining. * **Related Substances:** HPLC to identify and quantify degradation products. * **pH:** Measure any shifts in pH.

4. Data Analysis Plot the percentage of intact API remaining versus time for each storage condition. Compare the degradation rates (degradation kinetics) of Formulation A and B. A significantly higher remaining potency in Formulation B at elevated temperatures (e.g., 40°C) indicates a stabilizing effect of **chlorobutanol hemihydrate** [6].

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